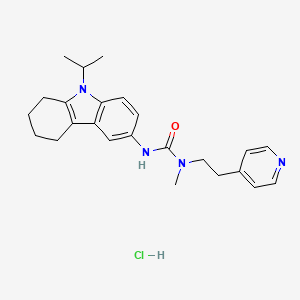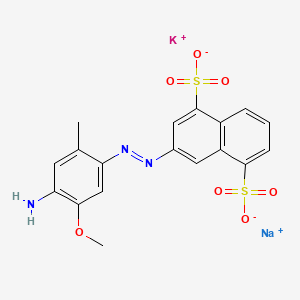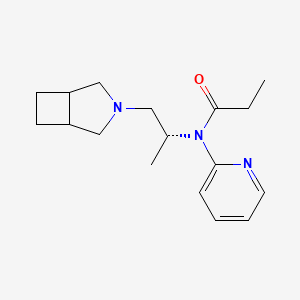
Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- is a complex organic compound with significant applications in various scientific fields. This compound features a unique bicyclic structure, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled temperature and pressure conditions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, often using pyridine as a starting material.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyridyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Pyridine, sodium hydride, and other nucleophiles.
Major Products
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action and receptor binding.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用机制
The mechanism by which Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes and receptors, modulating their activity. The pyridyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, (S)-: The enantiomer of the compound , differing only in the spatial arrangement of atoms.
N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylacetamide: A similar compound with an acetamide group instead of a propionamide group.
N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylbutyramide: Another analog with a butyramide group.
Uniqueness
The uniqueness of Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
82178-85-6 |
|---|---|
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC 名称 |
N-[(2R)-1-(3-azabicyclo[3.2.0]heptan-3-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-17(21)20(16-6-4-5-9-18-16)13(2)10-19-11-14-7-8-15(14)12-19/h4-6,9,13-15H,3,7-8,10-12H2,1-2H3/t13-,14?,15?/m1/s1 |
InChI 键 |
FNICGOJATFUBFY-WLYUNCDWSA-N |
手性 SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CC3CCC3C2 |
规范 SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CC3CCC3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


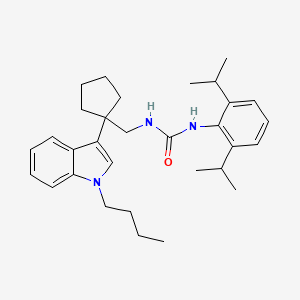
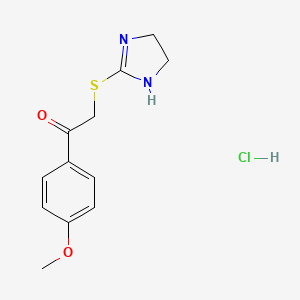
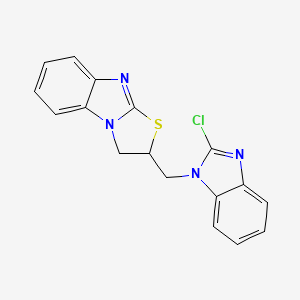
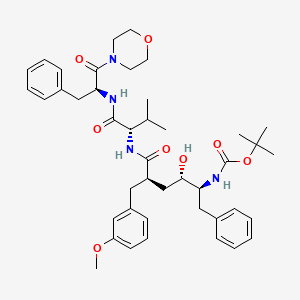
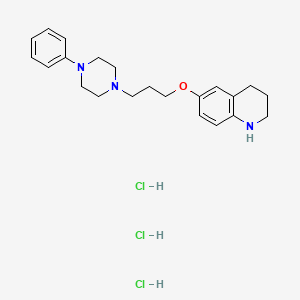


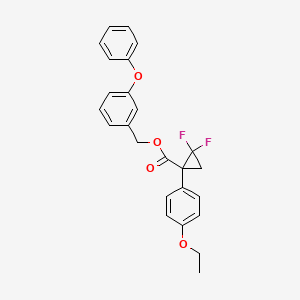

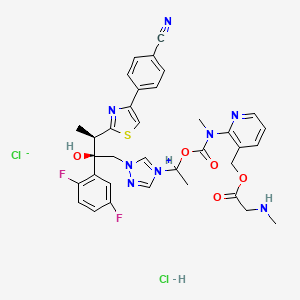
![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
